molecular formula C21H20N4O4 B2446559 3-isopropyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1226458-73-6

3-isopropyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2446559
CAS RN: 1226458-73-6
M. Wt: 392.415
InChI Key: FWHIMVFTGXOKPR-UHFFFAOYSA-N
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Description

3-isopropyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Applications

3-Isopropyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and its derivatives have been explored for their potential as herbicides. Research has shown that certain derivatives demonstrate excellent herbicidal activity against a broad spectrum of weeds, including broadleaf and monocotyledonous types. This activity surpasses that of some existing herbicides, indicating its potential in agricultural applications (Wang et al., 2014).

Pharmaceutical Research

The compound has been investigated for its inhibitory activities toward cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta. This research is significant in the context of developing treatments for cardiovascular diseases. Certain derivatives of this compound have shown potent inhibitory effects on cGMP-PDE, suggesting potential therapeutic applications (Takase et al., 1994).

Chemical Synthesis and Characterization

This chemical has been a subject of interest in studies focusing on its synthesis and structural characterization. For instance, research has been conducted on the asymmetric alkylation of related quinazoline derivatives, which is crucial for understanding the chemical properties and potential applications of this compound (Buenadicha et al., 1998).

Diverse Chemical Applications

Research has also encompassed a broader range of applications, including the synthesis and evaluation of novel bioactive 1,2,4-oxadiazole natural product analogs. These studies aim to understand the compound's potential in various chemical and pharmaceutical contexts, such as antitumor activity (Maftei et al., 2013).

properties

IUPAC Name

1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-13(2)25-20(26)14-8-4-6-10-16(14)24(21(25)27)12-18-22-19(23-29-18)15-9-5-7-11-17(15)28-3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHIMVFTGXOKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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